5-Fluoro-6-formylnicotinonitrile
Description
5-Fluoro-6-formylnicotinonitrile is a nicotinonitrile derivative featuring a fluorine atom at the 5-position and a formyl group (-CHO) at the 6-position on the pyridine ring. The formyl group is electron-withdrawing, enhancing reactivity and polarity, while fluorine contributes to metabolic stability and bioavailability .
Properties
Molecular Formula |
C7H3FN2O |
|---|---|
Molecular Weight |
150.11 g/mol |
IUPAC Name |
5-fluoro-6-formylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3FN2O/c8-6-1-5(2-9)3-10-7(6)4-11/h1,3-4H |
InChI Key |
BAGCNPFYNYERGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-formylnicotinonitrile typically involves the fluorination of nicotinonitrile derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 5-Fluoro-6-formylnicotinonitrile may involve large-scale fluorination processes using advanced fluorinating agents and continuous flow reactors. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-formylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Fluoro-6-carboxynicotinonitrile.
Reduction: Formation of 5-Fluoro-6-hydroxymethylnicotinonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-formylnicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe in molecular imaging studies.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-formylnicotinonitrile involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological molecules. This property makes it a valuable tool in studying enzyme mechanisms and developing targeted therapies .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 5-Fluoro-6-formylnicotinonitrile with structurally related compounds, emphasizing substituent effects on chemical and biological properties:
| Compound Name | Substituents (Position) | Key Properties/Bioactivity | Source |
|---|---|---|---|
| 5-Fluoro-6-formylnicotinonitrile | 5-F, 6-CHO | Hypothetical: High reactivity (formyl), potential enzyme inhibition | N/A |
| 5-Fluoro-6-methylnicotinonitrile | 5-F, 6-CH₃ | Moderate antimicrobial activity; significant antitumor activity | |
| 6-Fluoro-5-methoxynicotinonitrile | 6-F, 5-OCH₃ | Altered reactivity patterns due to methoxy group | |
| 6-Formyl-5-methylnicotinonitrile | 6-CHO, 5-CH₃ | Enhanced chemical reactivity; distinct solubility | |
| 5-Chloro-6-fluoronicotinic acid | 5-Cl, 6-F | Broad enzyme modulation; dual halogenation effects | |
| Ethyl 5-fluoro-6-(trifluoromethyl)nicotinate | 5-F, 6-CF₃ | High lipophilicity; metabolic stability |
Key Observations:
Substituent Effects: Formyl (-CHO): Enhances polarity and reactivity, enabling hydrogen bonding with biological targets. This contrasts with methyl (-CH₃), which reduces solubility but increases hydrophobicity . Fluorine (-F): Improves metabolic stability and bioavailability compared to non-fluorinated analogs . Methoxy (-OCH₃): Electron-donating nature alters electronic distribution, reducing reactivity compared to formyl .
Biological Activity: Antitumor activity is prominent in fluorinated derivatives (e.g., 5-Fluoro-6-methylnicotinonitrile shows significant cytotoxicity) . Dual functional groups (e.g., formyl + fluorine) may synergize for enhanced enzyme inhibition, as seen in 5-Chloro-6-fluoronicotinic acid .
Solubility and Reactivity: Hydroxyl or methoxy groups improve solubility (e.g., Ethyl 5-Amino-6-hydroxynicotinate), whereas formyl groups balance reactivity with moderate solubility .
Research Implications
The unique substitution pattern of 5-Fluoro-6-formylnicotinonitrile positions it as a promising candidate for:
- Drug Discovery: Potential enzyme inhibition via formyl-mediated hydrogen bonding.
- Material Science : Tunable electronic properties for optoelectronic applications. Further studies should explore its synthetic pathways, stability, and direct biological assays to validate hypotheses derived from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
